1-butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Description
1-butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, also known as BMBP, is a chemical compound that has been extensively studied for its potential use in scientific research. BMBP is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
- Results : The highest specific energy (49 Wh kg⁻¹) and power (4.13 kW kg⁻¹) were achieved for a 3:1 weight ratio of IL to acetonitrile. However, the effect on specific capacitance and internal resistance varied between the two solvents .
- Structure-Activity Relationship (SAR) : Changes in the position of the hydroxyl group did not significantly affect the antimicrobial activity of this compound .
- Method : 1-butyl-4-(4-(2-methylphenoxy)butyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one ([BMIM]SCN) was characterized using 1H-NMR and 13C-NMR spectroscopy. CDCl₃ served as the solvent for these analyses .
- Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (a derivative of our compound) is an important intermediate in the synthesis of biologically active compounds like crizotinib .
Ionic Liquid Electrolyte for Graphene-Based Double Layer Capacitors (EDLCs)
Antimicrobial Activity
Molecular Structure Determination
Intermediate in Biologically Active Compounds
Ionic Liquid Gel Polymer Electrolyte (ILGPE)
properties
IUPAC Name |
1-butyl-4-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c1-3-4-15-28-19-21(18-25(28)30)26-27-22-12-6-7-13-23(22)29(26)16-9-10-17-31-24-14-8-5-11-20(24)2/h5-8,11-14,21H,3-4,9-10,15-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMUXLYOSUZLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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